PEG4 Linker Exhibits Intermediate In Vitro Potency in PROTAC Screening Relative to PEG8 and PEG12
In a head-to-head in vitro screening platform evaluating PEG linker performance in PROTAC constructs, the PEG4 linker produced an assay readout of 1311.54 units, positioning it between PEG8 (635.073 units) and PEG16 (1021.21 units), with PEG12 demonstrating the highest potency (415.805 units; lower readout indicates greater degradation) [1]. This establishes PEG4 as an intermediate-length linker that offers distinct degradation efficiency from both shorter and longer PEG variants within the same experimental system.
| Evidence Dimension | In vitro PROTAC degradation assay readout (lower value = higher potency) |
|---|---|
| Target Compound Data | 1311.54 (PEG4 linker) |
| Comparator Or Baseline | PEG8: 635.073; PEG12: 415.805; PEG16: 1021.21; Negative control: 1616.25 |
| Quantified Difference | PEG4 is 2.06× less potent than PEG8 (1311.54 / 635.073); 3.15× less potent than PEG12; 1.28× more potent than PEG16 |
| Conditions | In vitro screening platform for PROTAC linker evaluation; statistical significance indicated (P < 0.05 to P < 0.001) |
Why This Matters
This provides procurement-relevant evidence that PEG4 occupies a specific performance niche—users seeking intermediate degradation efficiency between PEG8 and PEG16 should select Bis-PEG4-acid rather than arbitrarily substituting with adjacent-length linkers.
- [1] PMC7483003 Figure 3. In vitro screening of selected linkers via the developed platform. View Source
